N-Benzyl-4-hydrazino-4-oxobutanamide
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Overview
Description
Preparation Methods
The synthesis of N-Benzyl-4-hydrazino-4-oxobutanamide involves several steps. One common synthetic route includes the reaction of benzylamine with succinic anhydride to form N-benzylsuccinimide. This intermediate is then treated with hydrazine hydrate to yield this compound . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
N-Benzyl-4-hydrazino-4-oxobutanamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-4-oxo-4-butanoic acid, while reduction could produce N-benzyl-4-amino-4-oxobutanamide .
Scientific Research Applications
N-Benzyl-4-hydrazino-4-oxobutanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In proteomics research, it is utilized to study protein interactions and modifications.
Industry: It may be employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-4-hydrazino-4-oxobutanamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to modifications that can be studied in proteomics research . The pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
N-Benzyl-4-hydrazino-4-oxobutanamide can be compared with other similar compounds such as:
N-Benzyl-4-aminobutanamide: This compound lacks the hydrazino group and has different reactivity and applications.
N-Benzyl-4-hydroxybutanamide:
The uniqueness of this compound lies in its hydrazino group, which provides specific reactivity and applications in proteomics research .
Properties
IUPAC Name |
N-benzyl-4-hydrazinyl-4-oxobutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-14-11(16)7-6-10(15)13-8-9-4-2-1-3-5-9/h1-5H,6-8,12H2,(H,13,15)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNAPVKWULTOOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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